molecular formula C17H11ClN4O B3038690 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 886361-41-7

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B3038690
CAS No.: 886361-41-7
M. Wt: 322.7 g/mol
InChI Key: FICABWQVBPUWMT-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and 4-methoxybenzaldehyde in the presence of a base.

    Chlorination: Introduction of the chlorine atom at the 4-position of the pyrimidine ring can be done using reagents like phosphorus oxychloride (POCl3).

    Nitrile group introduction: The nitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce carboxylic acids or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile depends on its specific biological target. In general, pyrimidine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)pyrimidine: Lacks the nitrile group.

    4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarboxamide: Contains an amide group instead of a nitrile group.

    4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile can impart unique chemical and biological properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its interactions with biological targets and its overall activity.

Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O/c1-23-12-7-5-11(6-8-12)15-13(10-19)16(18)22-17(21-15)14-4-2-3-9-20-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICABWQVBPUWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=N3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156307
Record name 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-41-7
Record name 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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